molecular formula C11H7Cl2NO3 B2514527 Methyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate CAS No. 2375260-52-7

Methyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate

Cat. No. B2514527
CAS RN: 2375260-52-7
M. Wt: 272.08
InChI Key: SDTOALBWPJJZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives. These compounds have been the subject of various studies due to their potential pharmacological properties and their utility as precursors in the synthesis of more complex molecules. The isoxazole ring is a five-membered heterocycle containing both oxygen and nitrogen, which is often found in biologically active compounds and can be modified to produce a wide range of derivatives with diverse biological activities .

Synthesis Analysis

The synthesis of methyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate and related compounds has been achieved through various methodologies. One approach involves a one-pot high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates, which can be performed in a sequence of three 2-component reaction steps, yielding a diverse library of compounds . Another study detailed the bromination of methyl 3-aryl-5-methyl-isoxazole-4-carboxylate, which serves as a precursor for further functionalization . Additionally, chloro-substituted methyl benzisoxazole-3-carboxylates have been synthesized from o-nitromandelic esters treated with thionyl chloride, demonstrating the versatility of isoxazole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied, with experimental and theoretical methods such as X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the molecular geometry, electronic structure, and potential interaction sites for biological activity. For instance, the crystallographic structure of 5-amino-3-methylisoxazolo-4-carboxylic acid derivatives has been measured and compared with theoretical calculations, revealing the importance of the isoxazole ring in the overall molecular conformation .

Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions that allow for the introduction of different functional groups, which can significantly alter their biological properties. For example, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid demonstrates the reactivity of the isoxazole ring and its utility in creating compounds with potential immunological activity . The synthesis of 5-substituted derivatives of 3-methylisoxazolo[5,4-d]1,2,3-triazine-4-ones further exemplifies the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate and its analogs are influenced by the presence of the isoxazole ring and the substituents attached to it. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. Theoretical studies using methods like the Polarizable Continuum Model (SCRF/PCM) have been employed to predict the behavior of these molecules in different environments, which is essential for drug design and development .

Scientific Research Applications

Structural Analysis and Theoretical Studies

Experimental and Theoretical Structural Studies : A study focused on the structural analysis of isoxazole derivatives, highlighting their potential in exhibiting promising immunological activity. The research involved both experimental and theoretical structural studies, employing Kohn–Sham density functional theory (DFT) to compare crystallographic structures with theoretical calculations. This approach provides insights into the molecular parameters critical for quantum molecular similarity investigations, contributing to the understanding of isoxazole derivatives' immunological potential (Jezierska et al., 2003).

Synthetic Chemistry Applications

Synthesis of Novel Aziridine Esters : Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has been utilized as an efficient alkylating agent for synthesizing aziridine esters from various five-membered aromatic heterocycles. This work demonstrates the compound's role in organic synthesis, particularly in the creation of pyrroloimidazoles and the production of 2,6-dichlorobenzaldehyde (Alves et al., 2000).

Potential Biological Activity

Synthesis and Biological Activity of Novel Comenic Acid Derivatives : Research into comenic acid derivatives containing isoxazole and isothiazole moieties revealed a synergistic effect in mixtures with the antitumor drug Temobel used in brain tumor chemotherapy. This highlights the potential biological applications of isoxazole derivatives in enhancing the efficacy of existing cancer treatments (Kletskov et al., 2018).

Green Chemistry and Antimicrobial Activity

Aqueous Phase Synthesis and Antimicrobial Activity : A study on the synthesis of 3-methyl-4H-isoxazol-5-one azo dyes through green chemistry principles showed significant antibacterial and antifungal activity, particularly against Staphylococcus aureus and Candida albicans. This research underscores the importance of isoxazole derivatives in developing new antimicrobial agents via environmentally friendly methods (Banpurkar et al., 2018).

Herbicidal Activity

Herbicidal Activity of Isoxazoline Derivatives : The synthesis and assessment of a 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline derivative demonstrated potent herbicidal activity and rice selectivity under various conditions, indicating the potential of such compounds in agricultural applications (Hwang et al., 2005).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and avoiding inhalation .

properties

IUPAC Name

methyl 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-16-11(15)8-5-9(17-14-8)10-6(12)3-2-4-7(10)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTOALBWPJJZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.